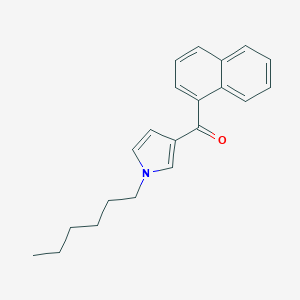

1-Hexyl-3-(1-naphthoyl)pyrrole

Description

Structure

3D Structure

Properties

IUPAC Name |

(1-hexylpyrrol-3-yl)-naphthalen-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO/c1-2-3-4-7-14-22-15-13-18(16-22)21(23)20-12-8-10-17-9-5-6-11-19(17)20/h5-6,8-13,15-16H,2-4,7,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTWPXDHMBKIWDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN1C=CC(=C1)C(=O)C2=CC=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40433914 | |

| Record name | (1-Hexyl-1H-pyrrol-3-yl)-1-naphthalenylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40433914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162934-74-9 | |

| Record name | (1-Hexyl-1H-pyrrol-3-yl)-1-naphthalenylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=162934-74-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1-Hexyl-1H-pyrrol-3-yl)-1-naphthalenylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40433914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

JWH-031: A Technical Guide to Cannabinoid Receptor (CB1 & CB2) Binding Affinity

Abstract

This technical guide provides an in-depth examination of the synthetic cannabinoid JWH-031 and its interaction with the cannabinoid receptors CB1 and CB2. Designed for researchers, scientists, and professionals in drug development, this document synthesizes the current understanding of JWH-031's chemical properties and binding affinity. We will delve into the established methodologies for determining receptor binding, analyze the available binding data for JWH-031, and discuss the implications of its receptor selectivity. This guide also presents detailed experimental protocols and visual representations of the associated signaling pathways to provide a comprehensive resource for the scientific community.

Introduction: The Landscape of Synthetic Cannabinoids and the Significance of JWH-031

The endocannabinoid system, a complex network of receptors, endogenous ligands, and enzymes, plays a crucial role in regulating a myriad of physiological processes. The primary mediators of this system are the cannabinoid receptors type 1 (CB1) and type 2 (CB2). CB1 receptors are predominantly expressed in the central nervous system, mediating the psychoactive effects of cannabinoids, while CB2 receptors are primarily found in the peripheral nervous system and immune cells, playing a role in inflammatory and immune responses.

The JWH series of synthetic cannabinoids, named after their creator Dr. John W. Huffman, represents a large and structurally diverse class of compounds that have been instrumental in probing the endocannabinoid system.[1] These synthetic ligands often exhibit high affinity for CB1 and/or CB2 receptors, making them valuable tools for research. However, their potent psychoactive effects have also led to their misuse as recreational drugs.[1]

JWH-031, a member of the JWH family, is a synthetic cannabinoid characterized by its pyrrole-based structure.[2] Understanding the binding affinity and selectivity of JWH-031 for CB1 and CB2 receptors is paramount for elucidating its pharmacological profile and potential therapeutic or toxicological effects. This guide will provide a detailed exploration of the methodologies used to characterize these interactions and the current state of knowledge regarding JWH-031's receptor binding properties.

JWH-031: Chemical Profile

-

Chemical Name: (1-Hexyl-5-(naphthalen-1-oyl)-1H-pyrrol-3-yl)methanone

-

Molecular Formula: C22H23NO2

-

Molecular Weight: 345.4 g/mol

-

Structure: JWH-031 is a naphthoylpyrrole, a structural class distinct from the more common naphthoylindoles like JWH-018.[1] This structural variation influences its interaction with the cannabinoid receptors.

Determining Cannabinoid Receptor Binding Affinity: The Radioligand Binding Assay

The gold standard for quantifying the affinity of a ligand for a receptor is the competitive radioligand binding assay. This technique relies on the principle of competition between a labeled ligand (radioligand) with a known high affinity for the receptor and an unlabeled test compound (in this case, JWH-031). By measuring the concentration of the test compound required to displace 50% of the bound radioligand (the IC50 value), we can calculate the inhibitory constant (Ki), which is an intrinsic measure of the ligand's binding affinity.

Causality Behind Experimental Choices

The selection of each component and parameter in a radioligand binding assay is critical for obtaining accurate and reproducible data. Here, we dissect the rationale behind these choices:

-

Receptor Source: Membranes from cells stably expressing the human CB1 or CB2 receptor are the preferred source. This ensures a high density of the target receptor and minimizes interference from other receptor types, providing a clean and specific system for studying the binding interaction.

-

Radioligand: A radioligand with high affinity and specificity for the target receptor is essential. For cannabinoid receptors, [³H]CP-55,940 is a commonly used high-affinity agonist radioligand. Its high affinity allows for the use of low concentrations, minimizing non-specific binding, while its agonist properties ensure it binds to the active state of the receptor.

-

Incubation Buffer: The buffer composition is designed to mimic physiological conditions and maintain the integrity of the receptors and ligands. It typically includes a buffering agent (e.g., Tris-HCl) to maintain a stable pH, salts (e.g., MgCl2) that can be crucial for receptor conformation and ligand binding, and a protein carrier (e.g., bovine serum albumin - BSA) to prevent the non-specific adsorption of the ligands to the assay tubes.

-

Separation of Bound and Unbound Ligand: Rapid filtration is the most common method to separate the receptor-bound radioligand from the free radioligand in the solution. The reaction mixture is passed through a glass fiber filter, which traps the cell membranes (and thus the bound radioligand) while allowing the unbound radioligand to pass through. The speed of this step is critical to prevent the dissociation of the ligand-receptor complex.

-

Non-Specific Binding Determination: To accurately quantify specific binding, it is crucial to determine the amount of radioligand that binds to non-receptor components (e.g., the filters, lipids in the membrane). This is achieved by including a high concentration of a known, unlabeled ligand that will saturate the receptors, ensuring that any remaining bound radioligand is due to non-specific interactions.

Detailed Experimental Protocol: Competitive Radioligand Binding Assay for CB1 and CB2 Receptors

The following protocol provides a step-by-step methodology for determining the binding affinity of JWH-031 for human CB1 and CB2 receptors.

Materials:

-

Cell membranes expressing human CB1 or CB2 receptors

-

[³H]CP-55,940 (radioligand)

-

JWH-031 (test compound)

-

WIN 55,212-2 (for non-specific binding determination)

-

Binding Buffer (50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.1% BSA, pH 7.4)

-

Wash Buffer (50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4)

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of JWH-031 in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of JWH-031 in the binding buffer to create a range of concentrations for the competition curve.

-

Prepare a solution of [³H]CP-55,940 in the binding buffer at a concentration close to its Kd value for the respective receptor.

-

Prepare a high-concentration solution of WIN 55,212-2 (e.g., 10 µM) in the binding buffer for determining non-specific binding.

-

-

Assay Setup:

-

In a 96-well plate, set up the following conditions in triplicate:

-

Total Binding: [³H]CP-55,940 + cell membranes.

-

Non-Specific Binding (NSB): [³H]CP-55,940 + cell membranes + high concentration of WIN 55,212-2.

-

Competition Binding: [³H]CP-55,940 + cell membranes + varying concentrations of JWH-031.

-

-

-

Incubation:

-

Add the cell membranes (typically 10-20 µg of protein per well) to each well.

-

Add the appropriate solutions of [³H]CP-55,940, WIN 55,212-2, and JWH-031 to the designated wells.

-

Incubate the plate at 30°C for 90 minutes with gentle agitation to allow the binding to reach equilibrium.

-

-

Filtration:

-

Pre-soak the glass fiber filters in the wash buffer.

-

Rapidly filter the contents of each well through the filter plate using a vacuum manifold.

-

Wash each filter rapidly with ice-cold wash buffer (e.g., 3 x 200 µL) to remove unbound radioligand.

-

-

Quantification:

-

Transfer the filters to scintillation vials.

-

Add scintillation cocktail to each vial.

-

Count the radioactivity (in counts per minute, CPM) in each vial using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the average CPM of the non-specific binding wells from the CPM of all other wells.

-

Plot the percentage of specific binding against the logarithm of the JWH-031 concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value of JWH-031.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd)

-

Where:

-

[L] is the concentration of the radioligand used.

-

Kd is the dissociation constant of the radioligand for the receptor.

-

-

-

JWH-031 Binding Affinity Data

| Receptor | Ligand | Ki (nM) | Source |

| Human CB1 | JWH-031 | 399 | Cayman Chemical[2] |

| Human CB2 | JWH-031 | Data Not Available | - |

Discussion of Selectivity:

With a Ki value of 399 nM for the CB1 receptor, JWH-031 is considered a relatively low-affinity ligand compared to other potent synthetic cannabinoids like JWH-018 (Ki at CB1 = 9.0 nM). The lack of a quantitative Ki value for the CB2 receptor prevents a precise calculation of its selectivity ratio (CB2 Ki / CB1 Ki). However, the qualitative assessment that it binds with lower affinity to CB2 than CB1 suggests that JWH-031 is likely a CB1-selective or at least a non-CB2-preferring ligand. Further experimental investigation is required to definitively determine its selectivity profile.

Cannabinoid Receptor Signaling Pathways

Upon activation by an agonist like JWH-031, both CB1 and CB2 receptors initiate a cascade of intracellular signaling events. These receptors are G-protein coupled receptors (GPCRs) that primarily couple to the inhibitory G-protein, Gi/o.

CB1 Receptor Signaling

Activation of the CB1 receptor leads to:

-

Inhibition of Adenylyl Cyclase: This results in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

-

Modulation of Ion Channels:

-

Inhibition of voltage-gated calcium channels (N- and P/Q-type).

-

Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels.

-

-

Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways: This includes the activation of extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK.

-

Recruitment of β-arrestin: This leads to receptor desensitization, internalization, and can also initiate G-protein-independent signaling.[4]

CB2 Receptor Signaling

Similar to CB1, the activation of the CB2 receptor results in:

-

Inhibition of Adenylyl Cyclase: Leading to decreased cAMP levels.

-

Activation of MAPK Pathways: Including ERK, JNK, and p38 MAPK.

The downstream consequences of these signaling events are cell-type specific and contribute to the diverse physiological and pathophysiological roles of the endocannabinoid system.

Visualizations

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Cannabinoid Receptor Signaling Pathways

Caption: Simplified signaling pathways of CB1 and CB2 receptors.

Conclusion and Future Directions

JWH-031 is a pyrrole-based synthetic cannabinoid with a moderate affinity for the CB1 receptor. While its precise affinity for the CB2 receptor remains to be quantitatively determined, current evidence suggests it is not a high-affinity ligand for this subtype. The methodologies outlined in this guide provide a robust framework for the continued investigation of JWH-031 and other novel synthetic cannabinoids.

Future research should prioritize the definitive determination of the CB2 binding affinity of JWH-031 to establish its selectivity profile. Furthermore, functional assays are necessary to characterize its efficacy as an agonist, antagonist, or inverse agonist at both receptors. A comprehensive understanding of the structure-activity relationships within the naphthoylpyrrole class of cannabinoids will be invaluable for the design of more selective and potentially therapeutic ligands targeting the endocannabinoid system.

References

- Aung, M. M., Griffin, G., Huffman, J. W., Wu, M., Keel, C., Yang, B., ... & Martin, B. R. (2000). Influence of the N-1 alkyl chain length of cannabimimetic indoles on CB1 and CB2 receptor binding. Drug and Alcohol Dependence, 60(2), 133-140.

- Brents, L. K., & Prather, P. L. (2014). The K2/Spice phenomenon: emergence, identification, and pharmacology of synthetic cannabinoids. Drug metabolism reviews, 46(1), 72-84.

- Carroll, F. I., Lewin, A. H., Mascarella, S. W., Seltzman, H. H., & Reddy, P. A. (2012). Designer drugs: a medicinal chemistry perspective. Annals of the New York Academy of Sciences, 1248(1), 18-38.

- Compton, D. R., Rice, K. C., De Costa, B. R., Razdan, R. K., Melvin, L. S., Johnson, M. R., & Martin, B. R. (1992). Cannabinoid structure-activity relationships: correlation of receptor binding and in vivo activities. Journal of Pharmacology and Experimental Therapeutics, 263(3), 1118-1126.

- Howlett, A. C., Barth, F., Bonner, T. I., Cabral, G., Casellas, P., Devane, W. A., ... & Pertwee, R. G. (2002). International Union of Pharmacology. XXVII. Classification of cannabinoid receptors. Pharmacological reviews, 54(2), 161-202.

- Hudson, R. A., & Smart, D. (2004). Cannabinoid CB1 and CB2 receptor ligand specificity and the development of CB2-selective agonists. Current medicinal chemistry, 11(15), 2045-2056.

- Huffman, J. W., & Padgett, L. W. (2005). Recent developments in the medicinal chemistry of cannabimimetic indoles, pyrroles and indenes. Current medicinal chemistry, 12(12), 1395-1411.

- Pertwee, R. G. (2008). The diverse CB1 and CB2 receptor pharmacology of three plant cannabinoids: Δ9-tetrahydrocannabinol, cannabidiol and Δ9-tetrahydrocannabivarin. British journal of pharmacology, 153(2), 199-215.

- Wiley, J. L., Compton, D. R., Dai, D., Guo, Y., & Martin, B. R. (1998). Structure-activity relationships of indole-and pyrrole-derived cannabinoids. Journal of Pharmacology and Experimental Therapeutics, 285(3), 995-1004.

Sources

The Accidental Epidemic: A Technical History of the JWH Series of Synthetic Cannabinoids

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive technical overview of the discovery and historical development of the JWH series of synthetic cannabinoids. Initially conceived as molecular probes to explore the endocannabinoid system, these potent naphthoylindole-based compounds inadvertently became the progenitors of a global public health crisis. This guide delves into the original scientific rationale, the synthetic chemistry underpinning their creation, the detailed structure-activity relationships that govern their potent pharmacology, and the analytical methodologies for their detection. By tracing the trajectory of the JWH series from academic laboratories to clandestine production, this document offers critical insights for researchers in pharmacology, toxicology, and medicinal chemistry.

Introduction: A Tale of Unintended Consequences

The story of the JWH series of synthetic cannabinoids is a stark illustration of how fundamental scientific research can be unexpectedly diverted with profound societal impact. The nomenclature "JWH" is derived from the initials of Professor John W. Huffman, an organic chemist at Clemson University.[1][2] Beginning in 1984, Huffman's research, funded by the National Institute on Drug Abuse (NIDA), was aimed at synthesizing novel cannabinoid compounds to investigate the newly discovered endocannabinoid system.[2] The primary objective was to create a library of molecular tools to probe the structure and function of the cannabinoid receptors, CB1 and CB2.[2] Over two decades, Huffman and his team synthesized over 400 distinct cannabinoid compounds, meticulously documenting their work in peer-reviewed scientific literature.[2]

A significant goal of this research was the development of compounds with selective affinity for the CB2 receptor.[3] It was hypothesized that such compounds could have therapeutic potential as anti-inflammatory or analgesic agents, without inducing the psychoactive effects associated with the activation of the CB1 receptor in the central nervous system.[3] However, the public dissemination of this research, intended to advance scientific understanding, was ultimately exploited by clandestine chemists. The detailed synthetic routes and pharmacological data published by Huffman's group provided a blueprint for the illicit production of these compounds, which began to appear in herbal incense products like "Spice" and "K2" in Europe around 2008.[4][5] This marked the beginning of a global phenomenon of "designer drugs," where the chemical structures of known compounds are systematically altered to circumvent existing drug laws.

The Genesis of the JWH Series: A Focus on Naphthoylindoles

The JWH series belongs to the chemical class of naphthoylindoles. This structural motif was explored by Huffman's group due to its high affinity for the cannabinoid receptors. The core structure consists of a naphthalene ring linked to an indole ring system via a carbonyl group.

Diagram: Core Chemical Structure of the JWH Series

Caption: General chemical scaffold of the JWH series.

Pharmacology of Key JWH Compounds

The pharmacological effects of the JWH series are primarily mediated by their interaction with the CB1 and CB2 cannabinoid receptors. Unlike Δ⁹-tetrahydrocannabinol (THC), the principal psychoactive component of cannabis which is a partial agonist, many of the JWH compounds, including the notorious JWH-018, are full agonists at both CB1 and CB2 receptors.[6] This means they can elicit a maximal response from the receptors, which is believed to contribute to their high potency and, in some cases, severe and unpredictable toxic effects.

Receptor Binding Affinity and Functional Activity

The binding affinity (Ki) and functional activity (EC50) of a compound are critical parameters in pharmacology. Ki represents the concentration of a ligand that will bind to half of the available receptors at equilibrium, with a lower value indicating higher binding affinity. EC50 is the concentration of a drug that gives a half-maximal response. The table below summarizes these values for several prominent JWH compounds.

| Compound | CB1 Ki (nM) | CB2 Ki (nM) | CB1 EC50 (nM) | CB2 EC50 (nM) | Receptor Selectivity |

| JWH-018 | 9.00 ± 5.00[6] | 2.94 ± 2.65[6] | 102[6] | 133[6] | Slightly CB2 selective |

| JWH-073 | 8.9[7] | 3.8[7] | - | - | Slightly CB2 selective |

| JWH-081 | 1.2 ± 0.03[8] | 12.4 ± 2.2[8] | - | - | CB1 selective |

| JWH-210 | 0.46[9] | 0.69[9] | - | - | Non-selective |

| JWH-250 | 11[9] | 33[9] | - | - | Slightly CB1 selective |

| Δ⁹-THC | ~40-60 | ~3-10 | Partial Agonist | Partial Agonist | Non-selective |

Note: Ki and EC50 values can vary between studies depending on the experimental conditions. The values presented here are representative.

Mechanism of Action at the Cellular Level

Upon binding to the G-protein coupled CB1 and CB2 receptors, JWH compounds initiate a cascade of intracellular signaling events. As potent agonists, they effectively inhibit the production of cyclic adenosine monophosphate (cAMP) by adenylyl cyclase and modulate ion channels, such as inhibiting presynaptic calcium channels and activating inwardly rectifying potassium channels.[10] This leads to a reduction in neurotransmitter release in the central nervous system, which is the underlying mechanism of their psychoactive effects.

Diagram: JWH Compound Signaling Pathway

Caption: Simplified signaling cascade following CB1 receptor activation by a JWH compound.

Structure-Activity Relationship (SAR) Studies

The extensive library of compounds synthesized by Huffman's group allowed for a detailed exploration of the structure-activity relationships of naphthoylindoles.[11] These studies were crucial in understanding how modifications to the chemical structure influence binding affinity and selectivity for the CB1 and CB2 receptors.

Key findings from these SAR studies include:

-

N-Alkyl Chain Length: The length of the alkyl chain at the N1 position of the indole ring significantly impacts receptor affinity. A chain length of five carbons (a pentyl group), as seen in JWH-018, was found to be optimal for high affinity at both CB1 and CB2 receptors.[6]

-

Substituents on the Naphthoyl Ring: The addition of substituents to the naphthoyl ring can modulate both affinity and selectivity. For example, electron-donating groups like methoxy or electron-withdrawing groups like halogens at various positions were systematically investigated to fine-tune the pharmacological profile.[12]

-

Modifications to the Indole Ring: Methylation at the C2 position of the indole ring was also explored, leading to compounds with altered receptor interaction profiles.[11]

These systematic modifications were instrumental in the rational design of new compounds with specific pharmacological properties, a testament to the original scientific rigor of the research program.

Synthesis and Experimental Protocols

The synthesis of JWH series compounds, such as the archetypal JWH-018, is a two-step process that is relatively straightforward for a trained organic chemist, which contributed to its widespread illicit production.[13]

General Synthesis Workflow

The synthesis involves an initial Friedel-Crafts acylation of indole with 1-naphthoyl chloride to create the intermediate (1H-indol-3-yl)(naphthalen-1-yl)methanone. This is followed by an N-alkylation step to add the characteristic alkyl chain.

Diagram: JWH-018 Synthesis Workflow

Sources

- 1. researchgate.net [researchgate.net]

- 2. Determination of naphthalen-1-yl-(1-pentylindol-3-yl)methanone (JWH-018) in mouse blood and tissue after inhalation exposure to ‘buzz’ smoke by HPLC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. JWH-018 - Wikipedia [en.wikipedia.org]

- 6. JWH-018 and JWH-073: Δ9-Tetrahydrocannabinol-Like Discriminative Stimulus Effects in Monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 7. diva-portal.org [diva-portal.org]

- 8. scispace.com [scispace.com]

- 9. Jwh 018 | C24H23NO | CID 10382701 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Structure-activity relationships for 1-alkyl-3-(1-naphthoyl)indoles at the cannabinoid CB(1) and CB(2) receptors: steric and electronic effects of naphthoyl substituents. New highly selective CB(2) receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and pharmacology of 1-alkyl-3-(1-naphthoyl)indoles: steric and electronic effects of 4- and 8-halogenated naphthoyl substituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. 3-(1-Naphthoyl)indole synthesis - chemicalbook [chemicalbook.com]

JWH-031: A Comprehensive Technical Guide on its Molecular Characteristics

For Researchers, Scientists, and Drug Development Professionals

Introduction: Situating JWH-031 in the Synthetic Cannabinoid Landscape

JWH-031 is a synthetic cannabinoid (CB) belonging to the pyrrole-based class of compounds.[1] Unlike many of its more widely known indole-derived counterparts, such as JWH-018, JWH-031 possesses a distinct chemical architecture that influences its pharmacological profile. It is recognized for its relatively low binding affinity for the central CB1 receptor (Ki = 399 nM).[1] Despite this lower affinity, it has demonstrated efficacy in preclinical models, notably in reducing spontaneous activity and inducing antinociception in mice.[1] This technical guide provides an in-depth examination of the fundamental molecular properties of JWH-031, specifically its molecular formula and weight, which are critical for its synthesis, characterization, and further investigation in drug discovery and forensic analysis.

Molecular Formula and Weight: The Foundational Data

The precise identification and characterization of any chemical entity begin with its molecular formula and weight. For JWH-031, these fundamental parameters have been established through rigorous analytical techniques.

Determining the Molecular Blueprint: C21H23NO

The molecular formula of JWH-031 is C21H23NO .[1] This formula signifies that each molecule of JWH-031 is composed of 21 carbon atoms, 23 hydrogen atoms, one nitrogen atom, and one oxygen atom. This composition is integral to its identity and distinguishes it from other members of the JWH series of synthetic cannabinoids. The determination of this formula is typically achieved through a combination of high-resolution mass spectrometry (HRMS) and elemental analysis. HRMS provides a highly accurate mass-to-charge ratio, allowing for the deduction of the elemental composition, while elemental analysis directly measures the percentage of each element in a pure sample, offering a confirmatory method.

Quantifying the Molecular Mass: 305.4 g/mol

The molecular weight, or more accurately, the molar mass, of JWH-031 is 305.4 g/mol .[1] This value is a direct calculation based on its molecular formula and the atomic weights of its constituent elements. The formula weight is a critical parameter in a multitude of experimental procedures, including the preparation of solutions of known concentrations, stoichiometric calculations for synthetic reactions, and the interpretation of mass spectrometry data.

Structural Representation and Key Identifiers

The arrangement of the atoms defined by the molecular formula gives JWH-031 its unique three-dimensional structure and, consequently, its biological activity.

Visualizing the Molecular Architecture

The chemical structure of JWH-031 is formally named (1-hexyl-1H-pyrrol-3-yl)-1-naphthalenyl-methanone.[1] This structure is characterized by a central pyrrole ring substituted with a hexyl chain at the nitrogen atom and a naphthalenyl-methanone group at the 3-position. A visual representation of this structure is provided below.

Figure 1: 2D chemical structure of JWH-031.

Data Summary Table

For ease of reference, the core molecular data for JWH-031 are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C21H23NO | Cayman Chemical[1] |

| Molecular Weight | 305.4 g/mol | Cayman Chemical[1] |

| Formal Name | (1-hexyl-1H-pyrrol-3-yl)-1-naphthalenyl-methanone | Cayman Chemical[1] |

| CAS Number | 162934-74-9 | Cayman Chemical[1] |

Experimental Protocols: Verification of Molecular Weight

The confirmation of JWH-031's molecular weight is a standard procedure in analytical chemistry, typically performed using mass spectrometry. The following is a generalized protocol for this determination.

Protocol: Mass Spectrometry Analysis of JWH-031

-

Sample Preparation:

-

Accurately weigh a small amount of purified JWH-031.

-

Dissolve the sample in a suitable solvent, such as methanol, to a final concentration of approximately 1 mg/mL.[1]

-

Further dilute the stock solution to a working concentration appropriate for the mass spectrometer being used (typically in the low µg/mL to ng/mL range).

-

-

Instrumentation and Analysis:

-

Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument.

-

Introduce the sample into the mass spectrometer via an appropriate ionization source, commonly electrospray ionization (ESI) in positive ion mode.

-

Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.

-

-

Data Interpretation:

-

Identify the peak corresponding to the protonated molecule, [M+H]+.

-

The m/z value of this peak will be approximately 306.4, corresponding to the molecular weight of JWH-031 (305.4) plus the mass of a proton (approximately 1.007).

-

Confirm the isotopic pattern of the molecular ion peak, which should be consistent with the elemental composition of C21H23NO.

-

Conclusion and Future Directions

The molecular formula (C21H23NO) and molecular weight (305.4 g/mol ) of JWH-031 are fundamental and rigorously established parameters that form the basis for all further research and development involving this synthetic cannabinoid. A thorough understanding of these properties is indispensable for its synthesis, analytical detection, and the elucidation of its structure-activity relationships. As research into the diverse landscape of synthetic cannabinoids continues, the precise molecular characterization of compounds like JWH-031 will remain a cornerstone of both forensic investigation and the exploration of novel therapeutic agents targeting the endocannabinoid system.

References

-

Bertin Bioreagent. JWH 031 2'-isomer - Biochemicals. [Link]

Sources

Methodological & Application

Experimental Design for In Vivo Studies Using 1-Hexyl-3-(1-naphthoyl)pyrrole in Mice: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive guide for designing and executing in vivo studies in mice to investigate the pharmacological effects of 1-Hexyl-3-(1-naphthoyl)pyrrole (JWH-019). This synthetic cannabinoid is a potent agonist at both the central cannabinoid receptor (CB1) and the peripheral cannabinoid receptor (CB2). A thorough understanding of its in vivo activity is critical for both academic research and drug development. This guide emphasizes scientific integrity, logical experimental progression, and ethical considerations.

I. Preclinical Considerations: Understanding JWH-019

JWH-019 is a member of the naphthoylpyrrole family of synthetic cannabinoids. Structurally similar to other JWH compounds like JWH-018, it exhibits high affinity for both CB1 and CB2 receptors. However, in vivo studies have suggested that JWH-019 may not produce the typical cannabinoid-like effects observed with other potent CB1 agonists at similar doses, and its metabolites may contribute significantly to its overall pharmacological profile[1]. This underscores the importance of a carefully designed experimental plan to fully characterize its effects.

Mechanism of Action at the CB1 Receptor

Activation of the CB1 receptor, a G protein-coupled receptor (GPCR), initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase, leading to decreased cyclic adenosine monophosphate (cAMP) levels. It also modulates ion channels, inhibiting calcium channels and activating inwardly rectifying potassium channels. This cascade ultimately results in the modulation of neurotransmitter release.

Caption: Simplified CB1 Receptor Signaling Pathway.

II. Experimental Design: A Phased Approach

A logical and phased experimental design is crucial for a comprehensive in vivo characterization of JWH-019. This approach ensures that foundational data on pharmacokinetics and dose-ranging informs the design of more complex behavioral and mechanistic studies.

Caption: Phased In Vivo Experimental Workflow.

III. Detailed Protocols and Methodologies

A. Phase 1: Foundational Studies

1. Dose Formulation and Vehicle Selection

JWH-019 is a lipophilic compound, requiring a suitable vehicle for in vivo administration. A common and effective vehicle for synthetic cannabinoids is a mixture of ethanol, Emulphor (or a similar surfactant like Kolliphor EL or Tween 80), and saline.

Protocol: Vehicle Preparation (1:1:18)

-

Dissolve the required amount of JWH-019 in 100% ethanol.

-

Add an equal volume of Emulphor to the ethanol/JWH-019 solution and vortex thoroughly.

-

Add 18 parts of sterile 0.9% saline to the mixture and vortex again to create a stable emulsion.

-

Note: The final concentration of ethanol and Emulphor should be 5% each. It is crucial to prepare the vehicle fresh on the day of the experiment and to administer a vehicle-only control to a separate group of animals. The stability of JWH-019 in this vehicle should be confirmed if stored.

| Vehicle Component | Ratio | Purpose |

| Ethanol | 1 | Initial solvent for the lipophilic compound. |

| Emulphor (or equivalent) | 1 | Emulsifying agent to create a stable suspension in the aqueous saline. |

| 0.9% Saline | 18 | Aqueous carrier to achieve the final injection volume and ensure isotonicity. |

2. Pilot Pharmacokinetic (PK) Study

Due to the limited publicly available pharmacokinetic data for JWH-019 in mice, a pilot PK study is strongly recommended. This will determine key parameters such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and elimination half-life (t1/2) for the chosen route of administration (typically intraperitoneal, IP).

Protocol: Pilot PK Study

-

Administer a single dose of JWH-019 (e.g., 1 mg/kg, IP) to a cohort of mice (n=3-4 per time point).

-

Collect blood samples at various time points post-administration (e.g., 15, 30, 60, 120, 240, and 480 minutes).

-

Process blood to obtain plasma and store at -80°C until analysis.

-

Analyze plasma concentrations of JWH-019 and its potential major metabolites using a validated LC-MS/MS method.

-

Calculate PK parameters using non-compartmental analysis[2].

3. Dose-Response and Tolerability

This study establishes a range of doses that produce measurable effects without causing undue toxicity.

Protocol: Dose-Response Study

-

Select a range of doses based on available literature for similar compounds (e.g., 0.1, 0.3, 1, 3, and 10 mg/kg, IP).

-

Administer each dose to a separate group of mice (n=6-8 per group), including a vehicle control group.

-

Observe the mice for a set period (e.g., 4 hours) for any signs of toxicity, such as seizures, respiratory distress, or severe motor impairment.

-

Record general behavioral observations. This will inform the dose selection for subsequent pharmacodynamic studies.

B. Phase 2: Core Pharmacodynamic (PD) Assessment - The Cannabinoid Tetrad

The "tetrad" is a battery of four tests that are characteristic of CB1 receptor agonism in rodents.

1. Hypothermia

Protocol: Core Body Temperature Measurement

-

Measure the baseline rectal temperature of each mouse using a digital thermometer with a lubricated probe.

-

Administer JWH-019 or vehicle.

-

Measure rectal temperature at set time points post-injection (e.g., 30, 60, 90, and 120 minutes).

2. Analgesia (Nociception)

Protocol: Hot Plate Test

-

Place the mouse on a hot plate maintained at a constant temperature (e.g., 55°C).

-

Record the latency to the first sign of nociception (e.g., licking a hind paw or jumping).

-

A cut-off time (e.g., 30 seconds) must be used to prevent tissue damage.

-

Perform this test at a peak effect time determined from the pilot PK study.

3. Locomotor Suppression

Protocol: Open Field Test

-

Place the mouse in the center of an open field apparatus (a square arena with infrared beams to track movement).

-

Record the total distance traveled and other locomotor parameters for a set duration (e.g., 10-30 minutes).

-

Administer JWH-019 or vehicle and repeat the test at the determined peak effect time.

4. Catalepsy

Protocol: Bar Test

-

Gently place the mouse's forepaws on a horizontal bar raised a few centimeters from the surface.

-

Measure the time it takes for the mouse to remove both forepaws from the bar.

-

A maximum trial duration (e.g., 60 seconds) should be set.

-

Perform this test at the peak effect time.

| Tetrad Component | Primary Endpoint | Rationale |

| Hypothermia | Decrease in core body temperature | CB1 receptor activation in the hypothalamus affects thermoregulation. |

| Analgesia | Increased latency to a nociceptive response | CB1 receptors are involved in the modulation of pain signaling pathways. |

| Locomotor Suppression | Decreased distance traveled in an open field | CB1 receptor activation in the basal ganglia can inhibit motor activity. |

| Catalepsy | Increased immobility time on a raised bar | A characteristic sign of potent CB1 receptor agonism, reflecting motor inhibition. |

C. Phase 3: Advanced Behavioral & Mechanistic Studies

1. Anxiety-Related Assays

Protocol: Elevated Plus Maze (EPM)

-

The EPM apparatus consists of two open arms and two enclosed arms arranged in a plus shape, elevated from the floor.

-

Place the mouse in the center of the maze, facing an open arm.

-

Allow the mouse to explore the maze for a set period (e.g., 5 minutes).

-

Record the time spent in and the number of entries into the open and closed arms using video tracking software[3][4][5][6][7].

-

Anxiolytic effects are indicated by an increase in the time spent and entries into the open arms, while anxiogenic effects are indicated by a decrease.

2. Cognitive Function Assays

Protocol: Novel Object Recognition (NOR) Test

-

Habituation: Allow the mouse to explore an empty open field arena for a set period on two consecutive days.

-

Familiarization Phase: On the third day, place two identical objects in the arena and allow the mouse to explore for a set time (e.g., 10 minutes).

-

Test Phase: After a retention interval (e.g., 1 or 24 hours), return the mouse to the arena where one of the familiar objects has been replaced with a novel object.

-

Record the time spent exploring each object. A preference for the novel object indicates intact recognition memory[8][9][10][11].

3. Abuse Liability Assessment

Protocol: Drug Discrimination

-

Train mice to press one of two levers for a food reward after administration of a known cannabinoid agonist (e.g., THC).

-

Train the same mice to press the other lever for a food reward after administration of the vehicle.

-

Once the mice have learned to reliably discriminate between the drug and vehicle, administer different doses of JWH-019.

-

The percentage of responses on the drug-appropriate lever indicates the degree to which JWH-019 produces subjective effects similar to the training drug.

4. CB1 Receptor Occupancy/Antagonism Studies

To confirm that the observed effects are mediated by the CB1 receptor, a selective CB1 antagonist (e.g., rimonabant or AM251) can be administered prior to JWH-019.

Protocol: Antagonist Challenge

-

Administer the CB1 antagonist at a dose known to block the effects of other CB1 agonists.

-

After an appropriate pretreatment time, administer JWH-019.

-

Perform the desired behavioral assay (e.g., one of the tetrad tests).

-

A reversal of the JWH-019-induced effect by the antagonist provides strong evidence for CB1 receptor-mediated action.

IV. Ethical Considerations and Animal Welfare

All animal experiments must be conducted in accordance with the guidelines of the local Institutional Animal Care and Use Committee (IACUC) and national regulations. Key principles include:

-

Replacement, Reduction, and Refinement (the 3Rs): Use non-animal methods where possible, use the minimum number of animals required for statistical power, and refine procedures to minimize pain and distress.

-

Humane Endpoints: Establish clear criteria for early euthanasia of animals showing signs of severe distress.

-

Appropriate Housing and Care: Ensure animals are housed in a controlled environment with access to food and water, and are monitored regularly.

V. Data Analysis and Interpretation

-

Use appropriate statistical tests to analyze the data (e.g., t-tests, ANOVA followed by post-hoc tests).

-

Present data clearly using graphs and tables.

-

Consider potential confounding factors such as the time of day of testing and the sex of the animals.

-

Interpret the results in the context of the known pharmacology of cannabinoid receptor agonists and the specific characteristics of JWH-019.

VI. Conclusion

The experimental framework outlined in this document provides a robust and comprehensive approach to characterizing the in vivo pharmacology of JWH-019 in mice. By following a logical progression from foundational studies to more complex behavioral and mechanistic assays, researchers can generate high-quality, reproducible data that will contribute to a deeper understanding of this synthetic cannabinoid.

VII. References

-

Ma, C., et al. (2024). Unveiling the toxicity of JWH-018 and JWH-019: Insights from behavioral and molecular studies in vivo and vitro. Ecotoxicology and Environmental Safety, 271, 117500. [Link]

-

Wa, Y. (2014). What are the vehicles used to dissolve drugs for in vivo treatment? ResearchGate. [Link]

-

Bio-protocol. (2023). Elevated plus maze protocol. protocols.io. [Link]

-

Lueptow, L. M. (2017). An Alternative Maze to Assess Novel Object Recognition in Mice. Journal of visualized experiments : JoVE, (127), 55718. [Link]

-

Wiley, J. L., et al. (2021). In vitro and in vivo pharmacology of nine novel synthetic cannabinoid receptor agonists. Psychopharmacology, 238(11), 3195–3208. [Link]

-

Gad, S. C. (2006). Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species. International Journal of Toxicology, 25(6), 499-521. [Link]

-

Mouse Metabolic Phenotyping Centers. (2024). Novel Object Recognition test. MMPC-Live Protocols. [Link]

-

Li, X., et al. (2014). Corn oil as a vehicle in drug development exerts a dose-dependent effect on gene expression profiles in rat thymus. Journal of Applied Toxicology, 34(11), 1235-1242. [Link]

-

Vigolo, M. T., et al. (2022). In Vivo Bio-Activation of JWH-175 to JWH-018: Pharmacodynamic and Pharmacokinetic Studies in Mice. International journal of molecular sciences, 23(14), 8030. [Link]

-

Komada, M., Takao, K., & Miyakawa, T. (2008). Elevated Plus Maze for Mice. Journal of visualized experiments : JoVE, (22), 1088. [Link]

-

Vigolo, M. T., et al. (2022). In Vivo Bio-Activation of JWH-175 to JWH-018: Pharmacodynamic and Pharmacokinetic Studies in Mice. MDPI. [Link]

-

Leger, M., et al. (2011). The novel object recognition memory: neurobiology, test procedure, and its modifications. Journal of experimental neuroscience, 5, 47–59. [Link]

-

Campos, A. C., et al. (2014). Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse. Bio-protocol, 4(23), e1313. [Link]

-

Toennes, S. W., et al. (2017). Pharmacokinetic properties of the synthetic cannabinoid JWH-018 in oral fluid after inhalation. Drug testing and analysis, 9(7), 1046–1052. [Link]

-

ResearchGate. (n.d.). Unveiling the toxicity of JWH-018 and JWH-019: Insights from behavioral and molecular studies in vivo and vitro. ResearchGate. [Link]

-

Mouse Metabolic Phenotyping Centers. (2024). Elevated Plus Maze. MMPC-Live Protocols. [Link]

-

JoVE. (2022). Novel Object Recognition Test: Investigation Of Learning & Memory In Mice l Protocol Preview. YouTube. [Link]

-

Shaila, K., et al. (2004). Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice. Antimicrobial agents and chemotherapy, 48(5), 1853–1855. [Link]

-

Maze Engineers. (n.d.). Novel Object Recognition. Conduct Science. [Link]

-

Wiebelhaus, J. M., et al. (2014). In vivo effects of synthetic cannabinoids JWH-018 and JWH-073 and phytocannabinoid Δ9-THC in mice: Inhalation versus intraperitoneal injection. Pharmacology, biochemistry, and behavior, 124, 430–436. [Link]

-

Nobre, M. (2025). How to avoid DMSO–corn oil phase separation when preparing MSAB for i.p. injection, and will PEG300/Tween80 solve it?. ResearchGate. [Link]

-

Anderson, L. L., et al. (2023). Pharmacokinetics and pharmacodynamics of cannabigerol (CBG) in the C57BL/6Crl mouse. Drug and alcohol dependence, 253, 111003. [Link]

Sources

- 1. Unveiling the toxicity of JWH-018 and JWH-019: Insights from behavioral and molecular studies in vivo and vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Pharmacokinetics and pharmacodynamics of cannabigerol (CBG) in the C57BL/6Crl mouse [frontiersin.org]

- 3. protocols.io [protocols.io]

- 4. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 5. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mmpc.org [mmpc.org]

- 8. mmpc.org [mmpc.org]

- 9. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. maze.conductscience.com [maze.conductscience.com]

JWH-031 as a pharmacological tool to probe the endocannabinoid system

JWH-031: A Pharmacological Probe for the Endocannabinoid System

Application Notes and Protocols for Researchers

Introduction: Unraveling Complexity with a Unique Ligand

The endocannabinoid system (ECS) is a crucial neuromodulatory network that governs a vast array of physiological processes, from pain and mood to appetite and memory.[1] Central to this system are the cannabinoid receptors, primarily CB1 and CB2, which are G-protein coupled receptors (GPCRs) that mediate the effects of both endogenous cannabinoids (e.g., anandamide, 2-AG) and exogenous ligands.[2] The development of synthetic cannabinoids has provided an invaluable toolkit for dissecting the function of these receptors.

JWH-031 emerges as a noteworthy tool within this chemical landscape. It is a synthetic, pyrrole-based cannabinoid distinguished by its relatively low binding affinity for the central CB1 receptor (Kᵢ = 399 nM).[3] Paradoxically, despite this modest affinity, JWH-031 demonstrates clear in vivo efficacy, including reducing spontaneous activity and producing antinociceptive (pain-relieving) effects in mice.[3] This discrepancy between binding affinity and functional effect makes JWH-031 a particularly interesting probe. It allows researchers to investigate scenarios of significant receptor reserve, explore the functional consequences of low-affinity engagement, and potentially uncover roles for other, non-CB1/CB2 targets in mediating its physiological effects.

This guide provides a comprehensive overview of JWH-031's pharmacological profile and offers detailed, field-tested protocols for its application in both in vitro and in vivo settings.

Pharmacological and Chemical Profile of JWH-031

A precise understanding of a compound's properties is the foundation of rigorous pharmacological research. The table below summarizes the key physicochemical and pharmacological parameters for JWH-031. Notably, while its affinity for the CB1 receptor is established, its binding affinity for the CB2 receptor is not widely reported in the literature. Therefore, a primary experimental goal for any researcher employing this tool should be the empirical determination of its full receptor binding profile.

| Parameter | Value | Source |

| Formal Name | (1-hexyl-1H-pyrrol-3-yl)-1-naphthalenyl-methanone | Cayman Chemical[3] |

| Molecular Formula | C₂₁H₂₃NO | Cayman Chemical[3] |

| Formula Weight | 305.4 g/mol | Cayman Chemical[3] |

| CB1 Receptor Affinity (Kᵢ) | 399 nM | Cayman Chemical[3] |

| CB2 Receptor Affinity (Kᵢ) | Not Widely Reported. Requires Experimental Determination. | |

| Solubility | Ethanol: ~20 mg/mL; DMSO: ~10 mg/mL; DMF: ~10 mg/mL | Cayman Chemical[3] |

| Storage | Store at -20°C | Cayman Chemical[3] |

| Stability | ≥ 4 years (when stored as directed) | Cayman Chemical[3] |

Mechanism of Action: Cannabinoid Receptor Signaling

JWH-031, like other cannabinoids, exerts its effects by activating cannabinoid receptors. CB1 and CB2 are canonical Gᵢ/Gₒ-coupled GPCRs. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the associated heterotrimeric G-protein. This initiates a signaling cascade, the primary and most well-understood of which is the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1] This reduction in cAMP subsequently attenuates the activity of protein kinase A (PKA).

Beyond cAMP modulation, CB receptor activation can also lead to:

-

Modulation of Ion Channels: Inhibition of voltage-gated Ca²⁺ channels and activation of inwardly rectifying K⁺ channels, which collectively leads to a hyperpolarization of the neuron and reduced neurotransmitter release.

-

Activation of MAPK Pathways: Engagement of the mitogen-activated protein kinase (MAPK) cascade, such as ERK, which can influence gene transcription and long-term cellular changes.

This primary mechanism, particularly at presynaptic CB1 receptors, forms the basis of the endocannabinoid system's role in retrograde signaling, where postsynaptic neurons release endocannabinoids to suppress neurotransmitter release from presynaptic terminals.

Protocol 1: Radioligand Receptor Binding Assay

Objective: To determine the equilibrium dissociation constant (Kᵢ) of JWH-031 for human CB1 and CB2 receptors, thereby establishing its binding affinity and selectivity.

Causality and Rationale: This assay is the gold standard for quantifying the direct interaction between a ligand and a receptor. By using a radiolabeled ligand with known high affinity (e.g., [³H]CP-55,940), we can measure how effectively JWH-031 competes for the same binding site. The resulting concentration-inhibition curve allows for the calculation of the IC₅₀, which is then converted to the Kᵢ value—an intrinsic measure of affinity. This self-validating system includes conditions for total binding, non-specific binding (in the presence of a saturating concentration of a non-labeled ligand), and specific binding.

Methodology:

-

Materials:

-

Cell membranes from a stable cell line expressing the human CB1 or CB2 receptor (e.g., CHO-hCB1, HEK-hCB2).

-

Radioligand: [³H]CP-55,940 (a high-affinity, non-selective CB agonist).

-

Non-labeled competitor for non-specific binding: WIN 55,212-2.

-

JWH-031, serially diluted in assay buffer.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4.

-

96-well plates, glass fiber filters (e.g., Whatman GF/B), scintillation fluid.

-

-

Procedure (per well):

-

Add 50 µL of serially diluted JWH-031 (or vehicle for total binding, or 10 µM WIN 55,212-2 for non-specific binding).

-

Add 50 µL of [³H]CP-55,940 (final concentration ~0.5-1.0 nM).

-

Add 100 µL of cell membrane suspension (final concentration ~10-20 µg protein/well).

-

Incubate at 30°C for 90 minutes with gentle agitation.

-

-

Termination and Detection:

-

Rapidly harvest the plate contents onto glass fiber filters using a cell harvester.

-

Wash filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Place filters into scintillation vials, add 4-5 mL of scintillation cocktail, and allow to sit for at least 4 hours.

-

Quantify radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding = Total binding - Non-specific binding.

-

Plot the percentage of specific binding against the log concentration of JWH-031.

-

Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software (e.g., GraphPad Prism) to determine the IC₅₀ value.

-

Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + [L]/Kₑ) Where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

-

Protocol 2: Functional Assay - cAMP Inhibition

Objective: To measure the functional potency (EC₅₀) and efficacy (Eₘₐₓ) of JWH-031 as an agonist at CB1 and CB2 receptors.

Causality and Rationale: Binding does not equate to function. This assay measures the biological consequence of receptor activation—the inhibition of adenylyl cyclase. By stimulating cells with forskolin (a direct activator of adenylyl cyclase), we create a high baseline of cAMP. An active agonist like JWH-031 will inhibit this process in a dose-dependent manner. The resulting EC₅₀ value defines its potency (the concentration required for half-maximal effect), while the Eₘₐₓ (maximal effect) compared to a known full agonist reveals its efficacy.

Methodology:

-

Materials:

-

Whole cells stably expressing the human CB1 or CB2 receptor (e.g., CHO-hCB1).

-

Stimulation Buffer: Krebs-Ringer-HEPES buffer or similar.

-

Forskolin (to stimulate cAMP production).

-

IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).

-

JWH-031, serially diluted.

-

A commercial cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).

-

-

Procedure:

-

Plate cells in a suitable 96- or 384-well plate and grow to ~90% confluency.

-

On the day of the assay, replace the growth medium with stimulation buffer containing IBMX (e.g., 500 µM) and incubate for 30 minutes at 37°C.

-

Add serially diluted JWH-031 to the wells, followed immediately by forskolin (final concentration ~5-10 µM).

-

Incubate for 15-30 minutes at 37°C.

-

-

Termination and Detection:

-

Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for your chosen detection kit.

-

-

Data Analysis:

-

Convert raw detection signals to cAMP concentrations.

-

Plot the cAMP concentration against the log concentration of JWH-031.

-

Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy).

-

Normalize the data by setting the forskolin-only response as 100% and the maximal inhibition by a full agonist (e.g., CP-55,940) as 0%. This allows for direct comparison of efficacy.

-

PART B: In Vivo Assessment Protocol

The following protocol assesses the central, CB1-mediated effects of JWH-031 in a whole-animal model.

Protocol 3: The Mouse Cannabinoid Tetrad Assay

Objective: To characterize the in vivo cannabimimetic effects of JWH-031.

Causality and Rationale: The cannabinoid tetrad is a classic battery of tests used to identify CB1 receptor-mediated activity in rodents. [4]It consists of four hallmark effects: hypothermia, analgesia, catalepsy, and hypolocomotion. [4]Observing these effects provides strong, functional evidence of central CB1 receptor engagement. This protocol is self-validating through the inclusion of a vehicle control group (to establish baseline) and a CB1 antagonist pre-treatment group. If the effects of JWH-031 are blocked by a CB1 antagonist (like rimonabant), it confirms that the observed phenotype is mediated by the CB1 receptor.

Methodology:

-

Animals and Dosing:

-

Use male CD-1 or C57BL/6 mice, acclimated for at least one week.

-

Dissolve JWH-031 in a vehicle solution (e.g., a mixture of ethanol, emulphor, and saline). Sonication may be required to achieve full dissolution.

-

Administer JWH-031 via intraperitoneal (i.p.) injection at a volume of 10 mL/kg. Test a range of doses (e.g., 1, 3, 10, 30 mg/kg) alongside a vehicle control group.

-

For antagonist studies, pre-treat a separate cohort of animals with a CB1 antagonist (e.g., rimonabant, 1-3 mg/kg, i.p.) 30 minutes before JWH-031 administration.

-

-

Test Sequence (Perform at peak effect time, typically 30-60 min post-injection):

-

Hypothermia: Measure baseline rectal temperature before injection. At the test timepoint, measure rectal temperature again using a digital thermometer with a lubricated probe.

-

Analgesia (Tail-Flick Test): Focus a beam of radiant heat onto the ventral surface of the mouse's tail. Record the latency (in seconds) for the mouse to flick its tail away from the stimulus. Apply a cut-off time (e.g., 10-12 seconds) to prevent tissue damage.

-

Hypolocomotion (Open-Field Test): Place the mouse in the center of an open-field arena (e.g., 40x40 cm). Use an automated tracking system to record the total distance traveled, rearing frequency, and time spent in the center versus the periphery over a 5-10 minute period.

-

Catalepsy (Bar Test): Gently place the mouse's forepaws onto a horizontal bar raised ~3-4 cm from the surface. Measure the time (in seconds) the mouse remains in this posture. A cut-off time of 60 seconds is typical.

-

-

Data Analysis:

-

Analyze data using one-way or two-way ANOVA followed by appropriate post-hoc tests (e.g., Dunnett's or Tukey's) to compare dose groups to the vehicle control.

-

A statistically significant decrease in body temperature and locomotor activity, and a significant increase in tail-flick latency and time on the bar, are indicative of a positive cannabimimetic effect.

-

Reversal of these effects by the CB1 antagonist confirms the mechanism of action.

-

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. JWH-031 is a research chemical and must be handled with appropriate care.

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves when handling JWH-031, both in its powdered form and in solution.

-

Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of aerosols or dust. Avoid contact with skin and eyes.

-

Solvents: JWH-031 is typically dissolved in flammable solvents like ethanol or methanol. Handle these solvents away from ignition sources.

-

Storage: Store JWH-031 at -20°C in a tightly sealed container, protected from light.

-

Disposal: Dispose of all waste materials in accordance with local, state, and federal regulations for chemical waste.

This product is intended for research applications only and is not for human or veterinary use. [4]

References

-

Bertin Bioreagent. JWH 031 2'-isomer - Biochemicals - CAT N°: 11631. [Link]

-

Wiley, J. L., & Martin, B. R. (2015). Synthetic Cannabinoids: Pharmacology, Behavioral Effects, and Abuse Potential. Psychopharmacology, 232(11), 1937–1947. [Link]

-

Li, X., et al. (2019). Structural basis of selective cannabinoid CB2 receptor activation. Nature Communications, 10(1), 4359. [Link]

-

Gamage, T. F., et al. (2022). Chronic Administration of Cannabinoid Receptor 2 Agonist (JWH-133) Increases Ectopic Ovarian Tumor Growth and Endocannabinoids (Anandamide and 2-Arachidonoyl Glycerol) Levels in Immunocompromised SCID Female Mice. Frontiers in Pharmacology, 13, 832468. [Link]

Sources

- 1. Structural basis of selective cannabinoid CB2 receptor activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Chronic Administration of Cannabinoid Receptor 2 Agonist (JWH-133) Increases Ectopic Ovarian Tumor Growth and Endocannabinoids (Anandamide and 2-Arachidonoyl Glycerol) Levels in Immunocompromised SCID Female Mice [frontiersin.org]

- 3. caymanchem.com [caymanchem.com]

- 4. Synthetic Cannabinoids: Pharmacology, Behavioral Effects, and Abuse Potential - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Best practices for preventing the degradation of 1-Hexyl-3-(1-naphthoyl)pyrrole stock solutions and samples

Prepared by the Office of the Senior Application Scientist

Disclaimer: The compound 1-Hexyl-3-(1-naphthoyl)pyrrole is a specific synthetic cannabinoid analog. While direct, comprehensive stability data for this exact molecule is not widely published, its core structure is highly analogous to other well-studied naphthoyl-containing compounds, such as JWH-018 (1-pentyl-3-(1-naphthoyl)indole). The guidance provided herein is based on established chemical principles and extrapolated from data on these structurally related molecules. The fundamental degradation pathways, particularly hydrolysis and oxidation, are expected to be conserved. Users should always perform their own validation experiments.

Introduction: The Criticality of Compound Stability

Inconsistent or non-reproducible experimental data is a significant challenge in scientific research. For potent, bioactive lipids like synthetic cannabinoids, chemical stability is paramount. The degradation of your 1-Hexyl-3-(1-naphthoyl)pyrrole stock solutions or experimental samples can lead to a decrease in the effective concentration of the active compound, the introduction of confounding degradation products, and ultimately, erroneous results. This guide provides a comprehensive framework for preventing, identifying, and troubleshooting issues related to the chemical stability of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical liabilities of 1-Hexyl-3-(1-naphthoyl)pyrrole that lead to degradation?

A: The primary points of instability are the ketone linkage between the naphthyl and pyrrole rings and the electron-rich pyrrole ring itself. This makes the molecule susceptible to two main degradation pathways:

-

Hydrolysis: The presence of water, especially under non-neutral pH conditions, can cleave the carbonyl bridge.

-

Oxidation: The pyrrole and naphthyl rings can be susceptible to oxidation from atmospheric oxygen or other oxidizing agents, particularly when exposed to light (photo-oxidation).

Q2: Which solvent should I choose for my primary stock solution?

A: The ideal solvent is one that is aprotic (does not have a proton to donate) and anhydrous (free of water). This directly mitigates the risk of hydrolysis.

-

Recommended: Acetonitrile (ACN), Dimethyl sulfoxide (DMSO), or anhydrous Ethanol.

-

Not Recommended: Protic solvents like methanol if water is present, or any aqueous buffers for long-term storage. While compounds like JWH-018 are often dissolved in methanol or ethanol, ensuring the solvent is high-purity and anhydrous is key for stability.

Q3: How should I store my stock solution for maximum longevity?

A: For long-term storage (>1 month), stock solutions should be stored at -20°C or preferably -80°C . Storage conditions must also control for light and air exposure. Use amber glass vials with PTFE-lined screw caps to create an airtight seal and prevent photo-oxidation.

Q4: I need to prepare working solutions in an aqueous buffer for my cell-based assay. How can I do this without causing degradation?

A: This is a common requirement and a major source of compound instability. Since aqueous environments promote hydrolysis, working solutions in buffers (e.g., PBS, cell culture media) should be prepared fresh immediately before each experiment from the non-aqueous stock. Do not store aqueous solutions of 1-Hexyl-3-(1-naphthoyl)pyrrole, even at 4°C, for more than a few hours.

Q5: How can I confirm if my stock solution has degraded?

A: The most reliable method is to perform a purity analysis using an analytical chemistry technique.

-

High-Performance Liquid Chromatography (HPLC-UV): This can be used to quantify the parent compound and detect the appearance of degradation peaks over time.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This provides higher specificity and can help identify the mass of the degradation products, confirming the degradation pathway (e.g., identifying the hydrolyzed "naphthoic acid" and "hexyl-pyrrole" fragments).

Detailed Troubleshooting Guide

| Observed Problem | Potential Root Cause(s) | Recommended Action & Scientific Rationale |

| Inconsistent biological activity or declining potency in assays. | Compound Degradation: The effective concentration of the active molecule is lower than calculated due to breakdown in the stock or working solution. | 1. Purity Check: Analyze the stock solution via HPLC or LC-MS to confirm its concentration and purity. 2. Prepare Fresh: Discard the suspect stock and prepare a new one from solid material. Prepare aqueous working solutions immediately before use. Rationale: This systematically eliminates compound stability as a variable in your experiment. |

| Precipitate forms in the stock solution upon thawing. | 1. Poor Solubility: The compound may be crashing out of solution at low temperatures. 2. Solvent Evaporation: An improper seal can lead to solvent loss, increasing the compound's concentration beyond its solubility limit. | 1. Gentle Re-solubilization: Warm the vial to room temperature and vortex or sonicate briefly to redissolve the precipitate. 2. Verify Seal: Ensure vials have tight-fitting, solvent-resistant caps (e.g., PTFE-lined). Use paraffin film for extra security. Rationale: Ensuring homogeneity is critical for accurate pipetting and dosing. |

| Discoloration of the stock solution (e.g., yellowing). | Oxidative Degradation: The formation of oxidized species, often chromophores, can cause a visible color change. This is frequently accelerated by light exposure. | 1. Discard Solution: Discoloration is a strong indicator of significant chemical change. The solution should not be used. 2. Improve Storage: Store new stock solutions in amber vials, purged with an inert gas (argon or nitrogen) before capping, and store at -80°C. Rationale: Inert gas displaces oxygen, directly preventing oxidation. Amber vials block UV light, preventing photo-oxidation. |

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution (e.g., 10 mg/mL)

-

Preparation: Allow the solid (neat) compound to equilibrate to room temperature in a desiccator to prevent water condensation.

-

Weighing: Accurately weigh the desired amount of 1-Hexyl-3-(1-naphthoyl)pyrrole powder in a sterile, amber glass vial.

-

Solvent Addition: Add the appropriate volume of anhydrous, aprotic solvent (e.g., Acetonitrile) to reach the target concentration.

-

Dissolution: Vortex vigorously. If needed, briefly sonicate the vial in a water bath until all solid material is completely dissolved.

-

Inert Gas Purge (Optional but Recommended): Gently flush the headspace of the vial with an inert gas (argon or nitrogen) for 10-15 seconds to displace oxygen.

-

Sealing and Storage: Immediately cap the vial tightly with a PTFE-lined cap. Wrap the cap-vial interface with paraffin film. Label clearly and store at -20°C or -80°C, protected from light.

Protocol 2: Preparation of an Aqueous Working Solution for In-Vitro Assays

-

Thawing: Remove the primary stock solution from the freezer and allow it to thaw completely at room temperature.

-

Dilution: Perform serial dilutions to reach the final desired concentration. It is often necessary to perform an intermediate dilution in a more miscible solvent (like ethanol) before the final dilution into the aqueous buffer to prevent precipitation.

-

Final Preparation: Add the final aliquot of the compound (now in a miscible solvent) to your pre-warmed aqueous experimental buffer (e.g., cell culture media). Mix immediately by gentle inversion or swirling.

-

Immediate Use: Use the freshly prepared aqueous solution in your experiment without delay. Do not store it. Prepare a new working solution for each experiment.

Visualizations and Data Summary

Storage Condition Reference Table

| Parameter | Recommendation | Rationale |

| Solvent (Stock) | Anhydrous Acetonitrile, DMSO | Aprotic and anhydrous to prevent hydrolysis. |

| Temperature | -20°C (short-term), -80°C (long-term) | Slows down all chemical degradation kinetics. |

| Container | Amber Glass Vial with PTFE-lined Cap | Prevents photo-oxidation and ensures an inert, airtight seal. |

| Atmosphere | Air (standard) or Inert Gas (optimal) | Purging with Argon/Nitrogen removes oxygen, preventing oxidative decay. |

| Storage Time | < 6 months at -20°C; > 6 months at -80°C | General guideline; should be validated internally with purity checks. |

Diagrams

Caption: Decision workflow for preparing and storing stock solutions.

Caption: Potential degradation pathways for the target compound.

References

Validation & Comparative

A Comparative Analysis of JWH-031 and JWH-018: Receptor Binding and Functional Activity

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of synthetic cannabinoid research, the naphthoylindole family, particularly compounds synthesized by John W. Huffman, has been a focal point of extensive investigation. Among these, JWH-018 rose to prominence as a potent agonist at both cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2), becoming a benchmark for cannabimimetic activity. This guide provides a detailed comparative analysis of JWH-018 and its structural analog, JWH-031, focusing on their receptor binding affinities and functional activities. By synthesizing available experimental data and outlining the underlying methodologies, this document aims to equip researchers with the critical information needed to understand the nuanced pharmacological differences between these two compounds.

Introduction to JWH-018 and JWH-031

JWH-018 ((1-pentyl-1H-indol-3-yl)-1-naphthalenyl-methanone) is a full agonist at both CB1 and CB2 receptors, exhibiting high affinity and potent activity. Its discovery and subsequent misuse in "herbal incense" products have led to a wealth of research into its pharmacological profile.

JWH-031 ((1-hexyl-1H-pyrrol-3-yl)-1-naphthalenyl-methanone) is a pyrrole-based analog. While structurally related to the naphthoylindoles, the substitution of the indole with a pyrrole ring and a hexyl chain instead of a pentyl chain introduces significant alterations that are expected to influence its interaction with cannabinoid receptors.

This guide will delve into a quantitative comparison of their binding affinities, followed by an analysis of their functional potencies, supported by detailed experimental protocols to provide a comprehensive understanding of how these data are generated and interpreted.

Comparative Receptor Binding Affinity

The binding affinity of a ligand for its receptor, typically expressed as the inhibition constant (Kᵢ), is a fundamental measure of its binding potency. A lower Kᵢ value indicates a higher binding affinity. The affinities of JWH-018 and JWH-031 for human CB1 and CB2 receptors have been determined primarily through radioligand displacement assays.

| Compound | CB1 Kᵢ (nM) | CB2 Kᵢ (nM) |

| JWH-018 | 9.00 ± 5.00[1] | 2.94 ± 2.65[1] |

| JWH-031 | 399[2] | Lower affinity than for CB1 |

Analysis of Binding Affinity Data:

JWH-018 demonstrates high, nanomolar affinity for both CB1 and CB2 receptors, with a slight preference for the CB2 receptor[1]. This high affinity at both receptors underlies its potent, widespread physiological and psychoactive effects.

Comparative Functional Activity

Functional activity assays measure the ability of a ligand to elicit a biological response upon binding to its receptor. For G-protein coupled receptors (GPCRs) like the cannabinoid receptors, common functional assays include GTPγS binding assays and cAMP inhibition assays. The potency of an agonist in these assays is typically expressed as the half-maximal effective concentration (EC₅₀), with a lower EC₅₀ value indicating greater potency.

| Compound | CB1 EC₅₀ (nM) | CB2 EC₅₀ (nM) | Assay Type |

| JWH-018 | 102[1] | 133[1] | G-protein activation[3] |

| JWH-031 | Data not available | Data not available | - |

Analysis of Functional Activity Data:

JWH-018 is a potent full agonist at both CB1 and CB2 receptors, as evidenced by its low nanomolar EC₅₀ values in G-protein activation assays[1][3]. This indicates that JWH-018 efficiently activates the downstream signaling pathways upon receptor binding.

Unfortunately, specific EC₅₀ values for JWH-031 at either CB1 or CB2 receptors are not available in the reviewed scientific literature. However, despite its lower affinity for the CB1 receptor, JWH-031 has been shown to be efficacious in vivo, reducing spontaneous activity and increasing antinociception in mice[2]. This suggests that while it binds with lower affinity, it is still capable of activating the receptor to produce a biological effect, although likely at higher concentrations than JWH-018. The lack of quantitative functional data for JWH-031 represents a significant gap in the comparative pharmacology of these compounds and highlights an area for future research.

Signaling Pathways and Experimental Workflows

The activation of cannabinoid receptors by agonists like JWH-018 and JWH-031 initiates a cascade of intracellular signaling events. The canonical pathway involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.

Caption: General signaling pathway for cannabinoid receptor activation.

To quantify the binding and functional parameters discussed, specific experimental workflows are employed. The following diagrams illustrate the core steps of radioligand displacement, GTPγS binding, and cAMP inhibition assays.

Caption: Workflow for a radioligand displacement assay.

Caption: Workflow for a GTPγS binding assay.

Detailed Experimental Methodologies

The following sections provide detailed, step-by-step protocols for the key assays used to characterize the receptor binding and functional activity of cannabinoid ligands.

Radioligand Displacement Assay for CB1 and CB2 Receptors

This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

Materials:

-

Cell membranes expressing human CB1 or CB2 receptors

-

Radioligand: [³H]CP55,940 (a high-affinity cannabinoid agonist)

-

Test compounds: JWH-018, JWH-031

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% Bovine Serum Albumin (BSA), pH 7.4

-

Wash Buffer: 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4

-

GF/B glass fiber filters

-

Scintillation cocktail

-

96-well filter plates and vacuum manifold

Procedure:

-